Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 72625-08-2
Cat. No.: VC8133553
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72625-08-2 |
|---|---|
| Molecular Formula | C18H18N2O5S |
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C18H18N2O5S/c1-2-25-18(22)15-13-5-3-4-6-14(13)26-17(15)19-16(21)11-7-9-12(10-8-11)20(23)24/h7-10H,2-6H2,1H3,(H,19,21) |
| Standard InChI Key | VMPZXMYCWVMIEL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound’s structure comprises a tetrahydrobenzo[b]thiophene ring system, which is partially hydrogenated to reduce aromaticity, enhancing its conformational flexibility compared to fully aromatic analogs . The 4-nitrobenzamido substituent introduces electron-withdrawing properties, while the ethyl ester group contributes to solubility in organic solvents. Key physicochemical properties include a density of , a boiling point of 511.7 \pm 50.0 \, ^\circ\text{C}, and a flash point of 263.3 \pm 30.1 \, ^\circ\text{C} .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.411 g/mol |
| Density | |
| Boiling Point | 511.7 \pm 50.0 \, ^\circ\text{C} |
| Flash Point | 263.3 \pm 30.1 \, ^\circ\text{C} |
Synthetic Methodologies
The synthesis of this compound typically involves multi-step routes starting with the preparation of the tetrahydrobenzo[b]thiophene core. A representative approach, adapted from methods used for analogous structures, begins with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . Reacting this intermediate with 4-nitrobenzoyl chloride under amide-forming conditions yields the target compound. Key reaction parameters include:
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Amidation: The amine group at position 2 reacts with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine, facilitating nucleophilic acyl substitution.
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Purification: Crude product isolation via filtration or column chromatography ensures high purity .
This method mirrors protocols for synthesizing related acetamido derivatives, where acetic anhydride was employed as the acylating agent . Scalable production may leverage continuous flow reactors to optimize yield and minimize byproducts.
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its functional groups:
Nitro Group Reduction
The 4-nitrobenzamido moiety can be reduced to a 4-aminobenzamido derivative using catalytic hydrogenation () or sodium borohydride () . This transformation is critical for generating bioactive analogs with altered electronic properties.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic () or basic () conditions to yield the corresponding carboxylic acid, enhancing water solubility for biological assays .
Oxidation of the Thiophene Ring
While the tetrahydrobenzo[b]thiophene core is generally stable, strong oxidizing agents like may oxidize the sulfur atom or saturate the ring further, though such reactions remain underexplored in the literature.
The 4-nitro derivative’s electron-withdrawing nitro group may enhance binding affinity to hydrophobic enzyme pockets compared to electron-donating substituents.
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